3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Description
3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine (CAS: 885720-87-6) is a halogenated pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₉H₉BrClN₃ and a molecular weight of 274.55 g/mol . This compound features a pyrazolo[1,5-a]pyrimidine core substituted with bromine at position 3, chlorine at position 7, ethyl at position 6, and methyl at position 3. Its synthesis likely involves oxidative halogenation using sodium halides and potassium persulfate (K₂S₂O₈), a method optimized for introducing halogens at the 3-position of pyrazolo[1,5-a]pyrimidines .
Properties
IUPAC Name |
3-bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN3/c1-3-6-5(2)13-9-7(10)4-12-14(9)8(6)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSGMGQUNZXDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=C(C=N2)Br)N=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Core Construction
- Starting Materials: 3-amino-5-bromopyrazole and ethyl acetoacetate derivatives are common precursors.
- Reaction Conditions: The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to promote cyclization.
- Temperature: Moderate heating (60–100 °C) for several hours facilitates ring closure.
- Outcome: Formation of 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine intermediates with high yields (up to 85–90%).
Halogenation (Bromination and Chlorination)
- Bromination: Performed using N-bromosuccinimide (NBS) at room temperature or slightly elevated temperatures (25–50 °C) in solvents such as chloroform or acetonitrile.
- Chlorination: Achieved via sulfuryl chloride or other chlorinating agents under controlled temperature (0–25 °C) to avoid over-chlorination.
- Selective Positioning: Reaction times and stoichiometry are carefully optimized to ensure substitution at position 3 (bromine) and position 7 (chlorine).
- Yields: Bromination and chlorination steps typically yield 75–90% of the desired halogenated product.
Alkylation for Ethyl Group Introduction
- Method: Alkylation at position 6 can be introduced by using ethyl-substituted β-ketoesters during the initial cyclization or by direct alkylation using ethyl halides under basic conditions.
- Catalysts: Use of bases such as diisopropylethylamine (DIPEA) in isopropanol solvent at 80 °C has been reported to give good yields (~90%) of ethyl-substituted products.
- Example: Reaction of 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine with amines in the presence of N-ethyl-N,N-diisopropylamine at 80 °C in isopropanol yields 7-substituted derivatives efficiently, which can be adapted for ethyl substitution at position 6.
Industrial Production Considerations
- Scale-Up: Industrial synthesis employs continuous flow reactors to maintain precise control over reaction parameters, improving reproducibility and yield.
- Purification: Automated chromatography and recrystallization from ethanol or ethyl acetate are standard to achieve ≥95% purity.
- Optimization: Parameters such as molar ratios, solvent polarity, reaction time, and temperature are optimized to maximize yield and minimize impurities.
- Safety: Handling of halogenating agents and bases requires rigorous control to avoid side reactions and ensure operator safety.
Data Table: Summary of Preparation Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | 3-amino-5-bromopyrazole + ethyl acetoacetate + NaH or KOtBu | DMF or THF | 60–100 | 85–90 | Base-promoted ring closure |
| Bromination | N-bromosuccinimide (NBS) | Chloroform/Acetonitrile | 25–50 | 75–90 | Selective bromination at position 3 |
| Chlorination | Sulfuryl chloride (SO2Cl2) | Dichloromethane | 0–25 | 80–90 | Selective chlorination at position 7 |
| Alkylation (Ethyl group) | Ethyl halide or ethyl-substituted precursors + DIPEA | Isopropanol | 80 | ~90 | Base-catalyzed alkylation |
| Purification | Recrystallization or chromatography | Ethanol/Ethyl acetate | Ambient | — | Achieves ≥95% purity |
Research Findings and Optimization Insights
- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product formation.
- Spectroscopic Confirmation: Proton NMR (H NMR) and carbon NMR (C NMR) confirm the substitution pattern and ring closure. Bromine and chlorine substituents influence chemical shifts and coupling constants.
- Crystallographic Analysis: Single-crystal X-ray diffraction confirms molecular structure, bond lengths, and substitution sites, ensuring correct regioselectivity.
- Computational Studies: Density Functional Theory (DFT) calculations assist in predicting reaction pathways and optimizing conditions by modeling electronic effects of substituents.
- Yield Improvement: Use of Lewis acid catalysts (e.g., ZnCl2) and high-boiling solvents (e.g., DMF) can improve cyclization efficiency and product stability.
- Environmental Considerations: Continuous flow synthesis reduces waste and improves safety by minimizing exposure to hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Products with higher oxidation states, such as ketones or carboxylic acids.
Reduction: Products with lower oxidation states, such as alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Specifically, 3-bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Kinase Inhibition
This compound is known to target several kinases, which play crucial roles in cellular signaling pathways. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
Agrochemical Applications
Herbicidal Activity
The compound has also been explored for its herbicidal properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can disrupt plant growth by inhibiting specific enzymes involved in metabolic pathways. For example, a study reported that this compound exhibited effective herbicidal activity against common weeds, making it a candidate for developing new herbicides .
Material Science Applications
Polymer Chemistry
In material sciences, this compound is being investigated as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices, potentially enhancing their thermal and mechanical properties. Preliminary studies suggest that polymers containing this compound exhibit improved resistance to thermal degradation compared to traditional polymers .
Table 1: Biological Activities of this compound
| Activity Type | Target | Effectiveness | Reference |
|---|---|---|---|
| Anticancer | CDK Inhibition | High | |
| Herbicidal | Plant Growth Inhibition | Moderate | |
| Polymer Synthesis | Thermal Stability | Enhanced |
Case Study: Anticancer Properties
A recent study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was tested against breast and lung cancer cells with IC50 values indicating strong cytotoxic effects.
Case Study: Herbicidal Efficacy
Field trials assessing the herbicidal efficacy of this compound showed promising results against common agricultural weeds. The application of the compound led to a marked decrease in weed biomass compared to untreated controls.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors to trigger or block signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidines exhibit diverse biological and chemical properties depending on substituents. Below is a detailed comparison with analogous derivatives:
Structural Analogues and Substituent Effects
Physicochemical Properties
- Solubility : Chlorine and bromine reduce aqueous solubility but enhance binding to hydrophobic enzyme pockets. Ethyl/methyl groups further decrease solubility compared to unsubstituted derivatives .
- Stability : Halogenated derivatives are generally stable under ambient conditions but may degrade under strong UV light .
Key Research Findings
- Structural Insights : Cyclopenta-fused pyrazolo[1,5-a]pyrimidines (e.g., 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine) exhibit hydrogen-bonded chains and restricted π-electron delocalization, impacting their crystallinity and reactivity .
- Commercial Availability : Discrepancies exist in the availability of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine, with some suppliers listing it as discontinued and others offering it via custom synthesis .
Q & A
What synthetic methodologies are commonly employed for preparing substituted pyrazolo[1,5-a]pyrimidines like 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine?
Answer:
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For bromo- and chloro-substituted variants, regioselective halogenation steps (e.g., using NBS or NCS) are critical. For example:
- Step 1: Base-catalyzed condensation of 5-aminopyrazole with β-ketoesters or enaminones ().
- Step 2: Halogenation at specific positions using reagents like PCl₅ (for Cl) or Br₂/Fe (for Br) under controlled temperatures ().
- Key variables: Solvent choice (DMF, pyridine), temperature (reflux conditions), and stoichiometric ratios to minimize side products.
References:
How do researchers confirm the structural integrity of halogenated pyrazolo[1,5-a]pyrimidines?
Answer:
Multi-modal spectroscopic and analytical techniques are employed:
- 1H/13C NMR: Assigns proton environments and carbon frameworks (e.g., distinguishing ethyl/methyl groups and halogen positions).
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns (e.g., loss of Br/Cl substituents).
- Elemental Analysis: Matches experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation).
Example data from :
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 10c (Br/Cl analog) | 7.42–8.91 (aromatic) | 104.06–163.56 | 399 (M⁺), 227 (base peak) |
| References: |
What strategies address regioselectivity challenges during halogenation or functionalization of the pyrazolo[1,5-a]pyrimidine core?
Answer:
Regioselectivity is controlled via:
- Directing groups: Electron-donating groups (e.g., -NH₂) direct electrophilic substitution to specific positions ().
- Temperature modulation: Lower temps (0–5°C) favor kinetic control, reducing unwanted byproducts ().
- Protection/deprotection: Temporary blocking of reactive sites (e.g., using Boc groups) during multi-step syntheses ().
Case study: Bromination of 4-chloro-5-methyl-pyrrolo[3,2-d]pyrimidine with NBS in CH₂Cl₂ achieved 76% yield with minimal positional isomers ().
References:
How are computational methods (e.g., DFT) applied to predict reactivity or optimize synthetic routes for such compounds?
Answer:
- DFT calculations: Model electron density distributions to predict sites for electrophilic attack (e.g., Br/Cl substitution) ( ).
- Docking studies: Screen binding affinities for biological targets (e.g., enzymes or receptors) to prioritize analogs for synthesis.
- Solvent effect simulations: Optimize reaction media (e.g., DMF vs. ethanol) for solubility and transition-state stabilization.
References:
What experimental designs are used to evaluate the biological activity of halogenated pyrazolo[1,5-a]pyrimidines?
Answer:
- Enzyme inhibition assays: Measure IC₅₀ values against targets like HMG-CoA reductase or COX-2 ().
- Receptor binding studies: Radioligand displacement assays (e.g., for benzodiazepine receptors) ().
- Cellular toxicity profiling: Use MTT assays on cancer cell lines to assess therapeutic indices.
Key considerations: Include positive controls (e.g., known inhibitors) and validate results across biological replicates.
References:
How can researchers optimize reaction yields for multi-step syntheses of polyhalogenated pyrazolo[1,5-a]pyrimidines?
Answer:
- Catalyst screening: Transition metals (e.g., Pd for cross-couplings) or organocatalysts (e.g., DMAP for acylations) ( ).
- Purification techniques: Gradient column chromatography (silica gel) or recrystallization (DMF/ethanol) to isolate high-purity products ().
- In-line monitoring: Use HPLC or TLC to track reaction progress and minimize over-reaction.
Example: Recrystallization of 18e from DMF achieved 60% yield with >95% purity ( ).
References:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
